molecular formula C5H8N2O3 B8612878 3,3-Dimethoxy-2-hydroxyiminopropionitrile CAS No. 478183-26-5

3,3-Dimethoxy-2-hydroxyiminopropionitrile

Cat. No.: B8612878
CAS No.: 478183-26-5
M. Wt: 144.13 g/mol
InChI Key: SYLINTBWFFRKQG-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2-hydroxyiminopropionitrile is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

478183-26-5

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-hydroxyimino-3,3-dimethoxypropanenitrile

InChI

InChI=1S/C5H8N2O3/c1-9-5(10-2)4(3-6)7-8/h5,8H,1-2H3

InChI Key

SYLINTBWFFRKQG-UHFFFAOYSA-N

Canonical SMILES

COC(C(=NO)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At room temperature, 5.0 g (60 mmol) of 3-methoxyacrylonitrile, 6.5 g (60 mmol) of n-butyl nitrite and 30 ml of diethyl ether were mixed. Then, 5 ml of the above-mentioned solution was added to a flask having an inner volume of 25 ml and equipped with a stirring device. Under stirring, 1 ml (6 mmol) of a 25.7% by weight hydrogen chloride methanol solution was gradually added dropwise, to generate nitrosyl halide and n-butyl alcohol in the reaction system (the method of the above-mentioned (1)), and the mixture was reacted at room temperature for one hour. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, and after adding water to the concentrate, the mixture was extracted with toluene. The organic layer was taken out, washed with a saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, the concentrate was purified by silica gel column chromatography (Filler; Wako gel C-200 (available from Wako Junyaku Co.), Eluent; toluene/ethyl acetate=10/1 (volume ratio)) to obtain 0.06 g (Isolation yield: 4%) of 3,3-di-n-butoxy-2-hydroxyiminopropionitrile as colorless oily product, 0.21 g (Isolation yield: 19%) of 3-n-butoxy-2-hydroxyimino-3-methoxypropionitrile as colorless oily product and 0.14 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 16%) as white solid.
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5 g
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6.5 g
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30 mL
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above-mentioned solution
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5 mL
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nitrosyl halide
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Synthesis routes and methods II

Procedure details

To a flask having an inner volume of 100 ml and equipped with a stirring device and a dropping funnel were charged 3.0 g (36 mmol) of 3-methoxyacrylonitrile, 9.0 g (63 mmol) of a 25.7% by weight hydrogen chloride methanol solution and 15 ml of methanol. Under stirring, 4.7 g (43 mmol) of n-butyl nitrite was gradually added dropwise to the mixture to generate nitrosyl halide and n-butyl alcohol in the system (the method of the above-mentioned (1)), and the mixture was reacted at room temperature for 26 hours. After completion of the reaction, a saturated sodium hydrogen carbonate was added to the mixture to neutralize the mixture, and methanol was removed from the reaction mixture by distillation under reduced pressure. The aqueous layer was extracted with ethyl acetate, the organic layer was taken out, washed with a saturated saline solution, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, the concentrate was recrystallized from toluene to obtain 2.6 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 50%) as white solid.
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3 g
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15 mL
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4.7 g
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nitrosyl halide
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Synthesis routes and methods III

Procedure details

To a flask having an inner volume of 300 ml and equipped with a stirring device, a thermometer, a condenser and a gas inlet tube were charged 42.83 g (0.5 mol) of 3-methoxyacrylonitrile with a purity of 97% by weight and 125 ml of methanol, and the mixture was cooled to −10° C. under stirring. Then, the reaction solution was maintained to −10 to 0° C., and while feeding nitrosyl chloride generated by reacting 170.5 g (1.0 mol) of 41% by weight aqueous sodium nitrite solution and 320 ml (3.5 mol) of conc. hydrochloric acid (the above-mentioned method (2)) in a separate apparatus to the reaction solution, the resulting mixture was reacted at −10 to 0° C. for 3 hours and at room temperature for 2 hours. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, the concentrate was washed in the order of n-hexane and toluene, dried under reduced pressure at 40° C. to obtain 61.6 g of 3,3-dimethoxy-2-hydroxyiminopropionitrile (Isolation yield: 80.1%) as a pale yellowish solid with a purity of 93.7% by weight (absolute calibration curve method by high performance liquid chromatography).
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42.83 g
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reactant
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125 mL
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reactant
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nitrosyl chloride
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320 mL
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